The synthesis of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate typically involves several steps that may include the following:
Technical parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity during these synthesis steps.
The molecular structure of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate can be represented using various structural notations:
O=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
The compound exhibits defined stereocenters and has an absolute configuration that influences its biological activity. The presence of multiple functional groups contributes to its chemical reactivity and interaction with biological targets .
The chemical reactions involving 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate include:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create derivatives for further study.
The mechanism of action for 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate primarily revolves around its antiviral properties. It may act by inhibiting viral replication through interference with viral enzymes or by blocking viral entry into host cells.
The specific interactions at a molecular level typically involve binding to active sites on viral proteins or disrupting essential viral processes. Detailed studies using kinetic assays and structural biology techniques would be necessary to elucidate these mechanisms fully.
Key physical and chemical properties of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate include:
Property | Value |
---|---|
Molecular Weight | 271.22 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Purity | >95% |
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications in research and medicine .
The applications of 2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate are diverse and significant:
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 1-({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]carbonyl}oxy)-2,5-pyrrolidinedione |
Molecular Formula | C₁₁H₁₃NO₇ |
Molecular Weight | 271.22 g/mol |
Exact Mass | 271.0692 g/mol |
Stereochemistry | (3R,3aS,6aR) |
Storage Conditions | 2–8°C (sealed, dry) |
The compound features a fused bis-tetrahydrofuran system, the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety, linked to a highly reactive 2,5-dioxopyrrolidin-1-yl (succinimidyl) carbonate group. This configuration creates an asymmetric, polar molecular structure with a PSA of 91.37 Ų, influencing its solubility and reactivity [3] [5]. The absolute stereochemistry is confirmed by the InChI code (1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1), which specifies the R configuration at C3 and R configurations at the ring fusion points (3a and 6a) [1] [5] [6].
Table 2: Spectral and Identifier Codes
Identifier Type | Code |
---|---|
InChIKey | VCFNCYVHQSHFRH-MHYGZLNHSA-N |
SMILES | O=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O |
PubChem CID | 11184820 |
UNII | 14EY0QM9CE |
The succinimidyl carbonate group acts as an amine-reactive "handle," enabling efficient acylation reactions under mild conditions. This structural attribute is critical for conjugating the bicyclic alcohol moiety to nucleophilic groups in complex molecules, forming stable carbamate linkages essential for prodrug strategies [3] [6].
This compound’s primary pharmacological significance lies in its application as a versatile intermediate for synthesizing antiviral agents. The reactive succinimidyl ester serves as an activating group, facilitating the covalent attachment of the hexahydrofurofuran scaffold to nucleophilic functional groups (e.g., amines, hydroxyls) in target drug molecules. This conjugation capability is particularly valuable in antiretroviral therapies, where the bicyclic furan system mimics natural carbohydrate motifs or enhances bioavailability through optimized lipophilicity [3] [5] [6].
In protease inhibitor design, the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl group functions as a key chiral building block that confers stereospecific binding to viral enzymes. The compound’s high chiral purity (≥95–97%) ensures consistent batch-to-batch performance in asymmetric synthesis, minimizing isomeric impurities that could compromise therapeutic efficacy [3] [8]. Its role extends to the development of nucleotide analogs, where the carbonate linkage provides a hydrolytically stable yet enzymatically cleavable conduit for intracellular drug release [5] [6].
The rigid, V-shaped bicyclic framework of the hexahydrofuro[2,3-b]furan system exhibits defined spatial orientation of its oxygen atoms and ring substituents. The absolute (3R,3aS,6aR) configuration positions the C3-hydroxy group axially relative to the fused ring system, creating a distinct three-dimensional topology essential for molecular recognition in biological targets. This stereochemistry is synthetically preserved to ensure optimal hydrogen-bonding capacity and conformational restraint, which are critical for binding affinity in antiviral applications [5] [6].
The moiety’s stereochemical integrity arises from its synthetic provenance, typically derived from chiral pool precursors or asymmetric catalysis. Its stability under physiological conditions allows it to serve as a non-hydrolyzable ether-linked bioisostere for natural carbohydrates. This property enhances metabolic stability while retaining the ability to engage in key hydrogen-bonding interactions with viral proteases or host cell receptors. The consistent 3D architecture provided by the (3R,3aS,6aR) configuration enables predictable docking in enzyme active sites, a feature leveraged in structure-based drug design [3] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7